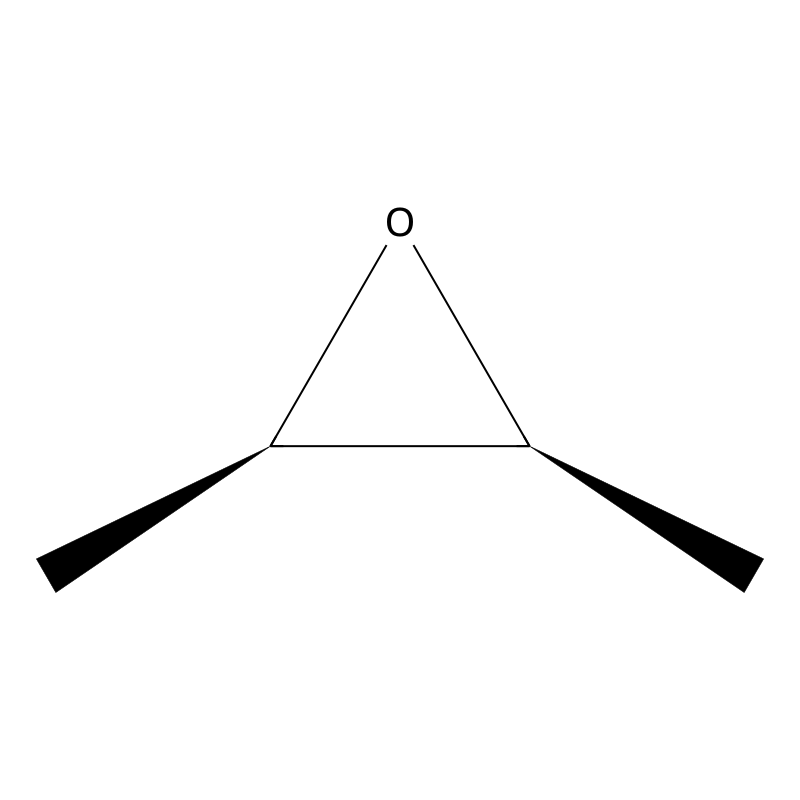cis-2,3-Epoxybutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
cis-2,3-Epoxybutane is a small organic molecule with the chemical formula C₄H₈O. Its synthesis can be achieved through various methods, including the epoxidation of but-2-ene with organic peracids or hydrogen peroxide in the presence of a transition metal catalyst [].
The characterization of cis-2,3-Epoxybutane typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [].
Reactivity and Applications:
Due to the presence of the highly reactive epoxide ring, cis-2,3-Epoxybutane can readily undergo ring-opening reactions with various nucleophiles. This property makes it a versatile intermediate in organic synthesis, allowing the formation of diverse functionalized molecules [].
Here are some specific research applications of cis-2,3-Epoxybutane:
- Preparation of alcohols and ethers: The epoxide ring can be opened with water or alcohols to produce diols or ethers, respectively [].
- Synthesis of epoxides with higher carbon chains: Through ring-opening metathesis polymerization (ROMP), cis-2,3-Epoxybutane can be used as a monomer for the synthesis of larger epoxides with tailored properties [].
- Medicinal chemistry: Studies have explored the potential of cis-2,3-Epoxybutane derivatives as therapeutic agents due to their ability to interact with specific biological targets []. However, further research is needed to determine their efficacy and safety in clinical settings.
Cis-2,3-Epoxybutane is an organic compound characterized by the presence of an epoxide functional group, specifically a three-membered cyclic ether. Its molecular formula is C₄H₈O, and it exists as a colorless liquid at room temperature. The compound is one of the stereoisomers of 2,3-epoxybutane, which include a pair of enantiomers and a meso form. The unique arrangement of atoms in cis-2,3-epoxybutane contributes to its distinct chemical properties and reactivity compared to its isomers, particularly in terms of stability and reaction pathways .
cis-2,3-Epoxybutane is a flammable liquid and can irritate the skin and eyes. It is also suspected to be a carcinogen. Here are some safety points to consider when handling cis-2,3-epoxybutane:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- Store in a cool, dry place away from heat and ignition sources.
- Ring Opening Reactions: The epoxide can react with nucleophiles such as water or alcohols leading to the formation of diols. For example, hydration of cis-2,3-epoxybutane yields 2,3-butanediol.
- Decomposition: In gas-phase reactions at elevated temperatures (668–740 K), cis-2,3-epoxybutane can decompose into various products including butan-2-one and isobutyraldehyde. The decomposition kinetics indicate that the reaction is first-order and non-radical .
- Stereoisomerization: Cis-2,3-epoxybutane can isomerize to trans-2,3-epoxybutane under certain conditions, although this process occurs at a slower rate compared to structural isomerization .
Cis-2,3-epoxybutane exhibits biological activity that has been studied in various contexts:
- Mutagenicity: Research indicates that cis-2,3-epoxybutane has mutagenic properties influenced by the presence of glutathione-S-transferases. This suggests potential implications for genetic mutations when exposed to biological systems .
- Toxicity: The compound's toxicity profile has been examined in laboratory settings, indicating that it may pose risks depending on exposure levels and conditions .
Cis-2,3-epoxybutane can be synthesized through several methods:
- Chlorohydrin Method: This involves the reaction of 2-butene with hypochlorous acid to form a chlorohydrin intermediate, which is subsequently converted to the epoxide by treatment with a base:
- Epoxidation of Alkenes: Using peracids such as m-chloroperbenzoic acid on alkenes can also yield cis-2,3-epoxybutane from cis-2-butene .
Cis-2,3-Epoxybutane finds applications in various fields:
- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other compounds such as diols and aldehydes.
- Polymerization: Due to its reactive epoxide group, it can participate in polymerization reactions to form larger macromolecules.
Studies have focused on the interactions of cis-2,3-epoxybutane with biological systems and other chemicals:
- Reactivity with Nucleophiles: The compound's epoxide ring makes it highly reactive towards nucleophiles like water and alcohols. This reactivity is crucial for understanding its behavior in biological systems.
- Mutagenicity Studies: Investigations into how cis-2,3-epoxybutane interacts with cellular components have revealed insights into its potential mutagenic effects .
Cis-2,3-Epoxybutane shares similarities with other epoxides but has unique characteristics that distinguish it:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trans-2,3-Epoxybutane | Epoxide | Isomeric form with different stability and reactivity. |
| 1,2-Epoxybutane | Epoxide | Different position of the epoxide group; less steric strain. |
| 1,2-Epoxycyclohexane | Cyclic Epoxide | Cyclic structure leading to different reactivity patterns. |
| Styrene Oxide | Aromatic Epoxide | Contains an aromatic ring; distinct reactivity due to resonance effects. |
Cis-2,3-Epoxybutane's unique stereochemistry and reactivity profile make it a subject of interest in both synthetic chemistry and biological studies. Its applications as a chemical intermediate further highlight its significance in organic synthesis.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








